5-formyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide
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Overview
Description
5-formyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide is an organic compound that features a pyridine ring substituted with a formyl group, a methyl group, and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-formyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with a pyridine derivative, which undergoes formylation and methylation reactions to introduce the formyl and methyl groups, respectively. The dioxaborolane moiety is then introduced through a borylation reaction using a suitable boron reagent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-formyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Palladium catalysts, aryl halides
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Biaryl compounds
Scientific Research Applications
5-formyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-formyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications . Additionally, the formyl group can participate in nucleophilic addition reactions, further expanding its reactivity profile .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Similar in structure but contains a pyrazole ring instead of a pyridine ring.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a fluorine atom on the pyridine ring, altering its reactivity and applications.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the formyl and methyl groups, making it less versatile in certain reactions.
Uniqueness
5-formyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide is unique due to the combination of its functional groups, which provide a diverse range of reactivity and applications. The presence of the formyl, methyl, and dioxaborolane groups allows for multiple types of chemical transformations and interactions, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C14H19BN2O4 |
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Molecular Weight |
290.12 g/mol |
IUPAC Name |
5-formyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H19BN2O4/c1-13(2)14(3,4)21-15(20-13)11-9(8-18)6-17-7-10(11)12(19)16-5/h6-8H,1-5H3,(H,16,19) |
InChI Key |
ZVDQKUUAPLYESA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2C=O)C(=O)NC |
Origin of Product |
United States |
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